molecular formula C20H14N2O3S B2869499 4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide CAS No. 1421504-41-7

4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide

Cat. No.: B2869499
CAS No.: 1421504-41-7
M. Wt: 362.4
InChI Key: GPPJZDGZUMCJSW-UHFFFAOYSA-N
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Description

4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a thiazole ring, and a carboxamide group

Scientific Research Applications

4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide typically involves the reaction of methyl aroylpyruvates with 2-(4-aminobenzenesulfamido)thiazole in glacial acetic acid in the presence of anhydrous sodium acetate . This reaction yields 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The thiazole and chromene rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include phenylhydrazine, silver nitrate, and sodium methoxide . The reactions are typically carried out in solvents such as ethanol, DMF (dimethylformamide), and methanol under controlled temperature and pressure conditions .

Major Products

The major products formed from these reactions include various pyrazole-3-carboxamides and their salts, which have been tested for their biological activities .

Mechanism of Action

The mechanism of action of 4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and chromene core are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-oxo-N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c23-16-11-18(25-17-7-2-1-6-15(16)17)19(24)22-12-13-4-3-5-14(10-13)20-21-8-9-26-20/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPJZDGZUMCJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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